4-Cyano-4'-decyloxybiphenyl
Overview
Description
4-Cyano-4’-decyloxybiphenyl, also known as 4’-decyloxy-4-biphenylcarbonitrile, is a chemical compound with the molecular formula C23H29NO. It is a member of the biphenyl family and is characterized by the presence of a cyano group (-CN) and a decyloxy group (-OC10H21) attached to the biphenyl core. This compound is widely used in the field of liquid crystal materials due to its unique properties .
Mechanism of Action
Target of Action
It is known that this compound is used in the field of materials science, specifically in the development of liquid crystal (lc) materials . Therefore, its primary target could be the molecular structures within these materials that allow for the unique properties of liquid crystals.
Result of Action
The result of the action of 4-Cyano-4’-decyloxybiphenyl is the contribution to the properties of liquid crystal materials . These materials have unique optical and electro-optical properties, which are utilized in various applications, including electronic displays.
Action Environment
The action of 4-Cyano-4’-decyloxybiphenyl is influenced by the environment in which the liquid crystal material is used. Factors such as temperature, electric field, and the presence of other molecules can affect the behavior of the liquid crystal material .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-4’-decyloxybiphenyl typically involves the following steps:
Synthesis of 4’-Hydroxybiphenyl: This can be achieved through the Suzuki coupling reaction of phenylboronic acid with 4-bromophenol in the presence of a palladium catalyst.
Etherification: The 4’-hydroxybiphenyl is then reacted with decyl bromide in the presence of a base such as potassium carbonate to form 4’-decyloxybiphenyl.
Industrial Production Methods
Industrial production of 4-Cyano-4’-decyloxybiphenyl follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing the environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-4’-decyloxybiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted biphenyl derivatives
Scientific Research Applications
4-Cyano-4’-decyloxybiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in the study of liquid crystal phases and their interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its liquid crystalline properties.
Industry: Widely used in the production of liquid crystal displays (LCDs) and other electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-4’-octyloxybiphenyl (8OCB)
- 4-Cyano-4’-hexyloxybiphenyl (6OCB)
- 4-Cyano-4’-butyloxybiphenyl (4OCB)
Uniqueness
4-Cyano-4’-decyloxybiphenyl is unique due to its longer alkyl chain (decyloxy group), which imparts distinct liquid crystalline properties compared to its shorter-chain analogs. This results in different mesophase behavior and thermal stability, making it suitable for specific applications in liquid crystal technology .
Properties
IUPAC Name |
4-(4-decoxyphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO/c1-2-3-4-5-6-7-8-9-18-25-23-16-14-22(15-17-23)21-12-10-20(19-24)11-13-21/h10-17H,2-9,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYXELFOIWRYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072057 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6072057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70247-25-5 | |
Record name | 4′-(Decyloxy)[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70247-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(decyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070247255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6072057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(decyloxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.